N'-(9H-fluoren-2-ylsulfonyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
Overview
Description
N’-(9H-fluoren-2-ylsulfonyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9H-fluoren-2-ylsulfonyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclocondensation of 2-aminopyridine with α-halocarbonyl compounds or through a multi-component reaction involving 2-aminopyridine, aldehydes, and isonitriles.
Introduction of the Fluorenyl Group: The fluorenyl group can be introduced via a nucleophilic substitution reaction using fluorenyl halides.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Carbohydrazide Formation: The final step involves the reaction of the intermediate with hydrazine or hydrazine derivatives to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(9H-fluoren-2-ylsulfonyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorenyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(9H-fluoren-2-ylsulfonyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N’-(9H-fluoren-2-ylsulfonyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the sulfonyl and carbohydrazide groups can form hydrogen bonds and other interactions with active sites. This multi-faceted interaction profile allows it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem and alpidem share the imidazo[1,2-a]pyridine core and are used as sedatives and anxiolytics.
Fluorenyl Compounds: Fluorenylmethyloxycarbonyl (Fmoc) derivatives are commonly used in peptide synthesis.
Uniqueness
N’-(9H-fluoren-2-ylsulfonyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the combination of the fluorenyl group with the imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for specialized applications.
Properties
IUPAC Name |
N'-(9H-fluoren-2-ylsulfonyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-21(26-11-5-4-8-20(26)23-14)22(27)24-25-30(28,29)17-9-10-19-16(13-17)12-15-6-2-3-7-18(15)19/h2-11,13,25H,12H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULMXVHNBOBBHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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